
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is an organic compound characterized by a nitro group, a phenyl group, and a pyridin-1-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol typically involves the condensation of 4-nitropyridine-2-amine with benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions within biological systems, while the phenyl and pyridin-1-ol moieties may facilitate binding to target proteins.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-2-(phenylimino)pyridine: Lacks the hydroxyl group present in (2E)-4-Nitro-2-(phenylimino)pyridin-1(2H)-ol.
2-(Phenylimino)pyridin-1-ol: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
4-Nitro-2-(phenylamino)pyridine: Contains an amino group instead of the imino group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylimino group attached to a pyridin-1-ol structure. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
75291-49-5 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-hydroxy-4-nitro-N-phenylpyridin-2-imine |
InChI |
InChI=1S/C11H9N3O3/c15-13-7-6-10(14(16)17)8-11(13)12-9-4-2-1-3-5-9/h1-8,15H |
InChI-Schlüssel |
HHYDXEINUGEYHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C=C(C=CN2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


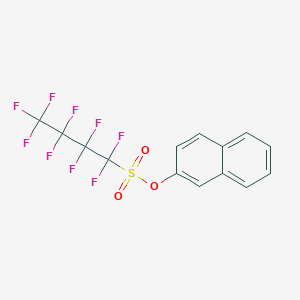
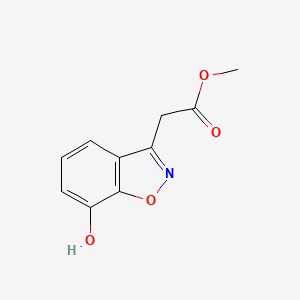
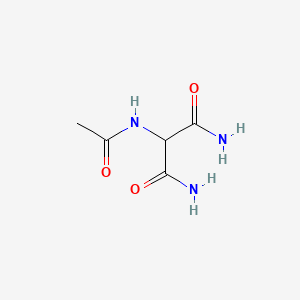

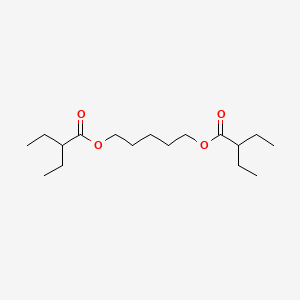
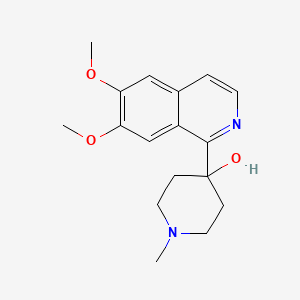
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)



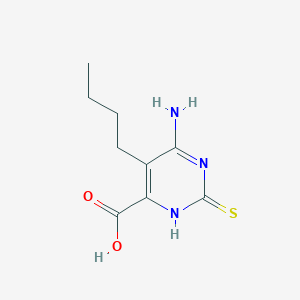

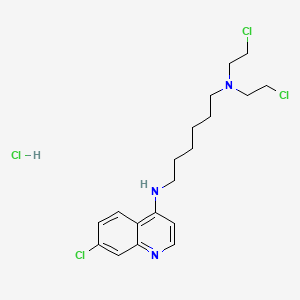
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
